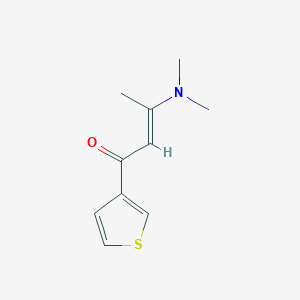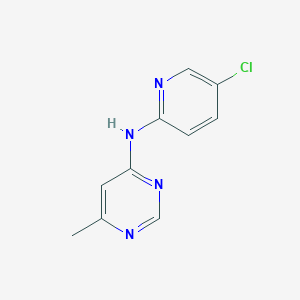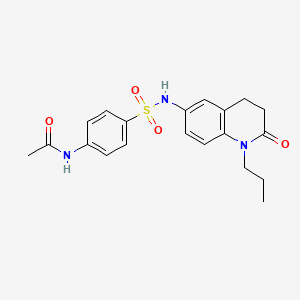
3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one” is a chemical compound that contains a 3-thienyl group . The 3-thienyl group is a thienyl group with the molecular formula C4H3S . The compound is also known as (2Z)-3-(Dimethylamino)-2-(thiophen-3-yl)prop-2-enenitrile .
Molecular Structure Analysis
The molecular structure of the 3-thienyl group, which is part of “3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one”, has a net charge of 0, an average mass of 83.133, and a mono-isotopic mass of 82.99555 .Chemical Reactions Analysis
While specific chemical reactions involving “3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one” are not available, there are studies on the reactions of related compounds. For example, 3-thienyl radicals have been generated by photolysis of 3-iodothiophen, and their reactions with various monosubstituted benzenes as solvents have been studied .Scientific Research Applications
Polymer and Material Science
- Ethylene Dimerization and Polymer Production : Research on ethylene dimerization, crucial for producing Butene-1, a co-monomer in high-density and linear low-density polyethylene, highlights the importance of optimizing catalyst selectivity and process conditions to minimize fouling and improve selectivity towards desired products (Alenezi, Manan, & Zaidel, 2019).
Coordination Chemistry and Biological Applications
- Coordination Chemistry : A review on the chemistry and coordination properties of thioureas, which are structurally related to "3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one," discusses their extensive applications as ligands in coordination chemistry. This research underscores the potential for similar compounds in bioactive applications and high-throughput screening assays (Saeed, Flörke, & Erben, 2014).
Amyloid Imaging
- Amyloid Imaging in Alzheimer's Disease : Studies on amyloid imaging ligands, including compounds with dimethylamino functional groups, have demonstrated significant potential in early detection of Alzheimer's disease through PET imaging, indicating a promising area for similar compounds in neuroimaging and diagnostics (Nordberg, 2007).
Environmental and Analytical Chemistry
- Fluorochrome Staining for Bacterial Enumeration : Research on the use of fluorochromes for bacterial enumeration demonstrates the application of dimethylamino-containing compounds in environmental microbiology, highlighting the importance of such molecules in developing methods for analyzing bacterial populations in various samples (Kepner & Pratt, 1994).
Biochemical Research
- Arsenic Metabolism and Detoxification : Studies on the enzymology of arsenic metabolism reveal the biochemical roles of compounds with dimethylarsinous acid (DMA(III)) and suggest mechanisms involving hydrogen peroxide for detoxifying arsenic species, pointing to research avenues for related compounds in toxicology and pharmacology (Aposhian et al., 2004).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-thiophen-3-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8(11(2)3)6-10(12)9-4-5-13-7-9/h4-7H,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUFEJJCKPNJNP-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CSC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CSC=C1)/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2604906.png)
![3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2604907.png)



![2-Chloro-1-[4-(2-methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2604918.png)

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2604922.png)
![2-amino-3-(thiophene-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2604923.png)

![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-methylpiperidine-3-carboxamide](/img/structure/B2604925.png)